5-((叔丁氧羰基)氨基)异恶唑-3-羧酸乙酯

描述

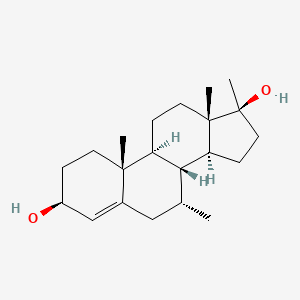

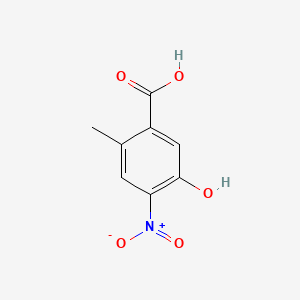

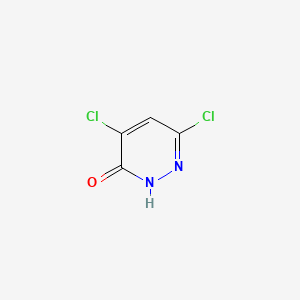

Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H16N2O5 . It is used in scientific research and has diverse applications, ranging from drug discovery to materials synthesis.

Synthesis Analysis

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate can be achieved from 2-AMINO-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER and Di-tert-butyl dicarbonate . After filtration and evaporation of EtOH, the residue is subjected to column chromatography on silica gel to afford the product .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is 256.255 . Other physical and chemical properties such as boiling point and density are also provided .科学研究应用

海洋生物碱去氮类似物的合成

5-((叔丁氧羰基)氨基)异恶唑-3-羧酸乙酯衍生物已被合成并测试了抗癌活性。虽然大多数衍生物未显示出显着的活性,但一种化合物对特定的肺癌和 CNS 细胞系表现出中等的活性,突出了其在癌症研究中的潜力 (Carbone 等,2013).

合成 3-异恶唑醇的新途径

该化合物用作合成 5-取代 3-异恶唑醇的前体,该过程避免了生成不必要的副产物。这一新颖的合成路线对于创建结构独特的异恶唑醇至关重要,异恶唑醇在药物化学和药物设计中可以有各种应用 (Sørensen 等,2000).

异恶唑酮衍生物的形成

5-((叔丁氧羰基)氨基)异恶唑-3-羧酸乙酯还用于部分氢化的吡唑并[3,4-b]吡啶-3-酮的选择性合成中。这说明了它在合成复杂杂环化合物中的多功能性,而杂环化合物在新药的开发中必不可少 (Lebedˈ 等,2012).

卤代取代吡唑并[5,1-c][1,2,4]三嗪的合成

该化学品可用作合成新型卤代取代吡唑并[5,1-c][1,2,4]三嗪的起始材料,这证明了它在生成具有药物化学和材料科学潜在应用的新型化合物中的作用 (Ivanov 等,2017).

异恶唑并-[5,4-d]嘧啶的催化合成

它用于在绿色化学条件下催化合成异恶唑并-[5,4-d]嘧啶,强调了它在可持续和环境友好的化学过程中的重要性 (Bamoharram 等,2010).

作用机制

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is not specified in the available resources. Its mechanism of action would largely depend on the context of its use, particularly in drug discovery and materials synthesis.

安全和危害

属性

IUPAC Name |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-5-16-9(14)7-6-8(18-13-7)12-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVJYQALSMLKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735857 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138742-18-4 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)